molecular formula C18H28N2O5 B13181375 tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13181375
M. Wt: 352.4 g/mol
InChI Key: SGKWYULJOPVBKH-UHFFFAOYSA-N
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Description

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic piperidine-tetrahydropyridine hybrid with a tert-butyl carbamate protecting group and a 2-methoxy-2-oxoethyl side chain. This compound is structurally characterized by a partially unsaturated tetrahydropyridine ring fused to a 2-oxopiperidinyl moiety. The tert-butyl group enhances steric protection during synthetic processes, while the ester and ketone functionalities contribute to reactivity in further derivatization . Its synthesis typically involves multi-step protocols, including cyclization, fluorination, or coupling reactions, as seen in structurally related compounds (e.g., describes fluorination using SelectFluor) .

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)19-8-5-13(6-9-19)14-7-10-20(15(21)11-14)12-16(22)24-4/h5,14H,6-12H2,1-4H3

InChI Key

SGKWYULJOPVBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2CCN(C(=O)C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Oxopiperidin-4-yl Intermediate

The 2-oxopiperidine core is often synthesized via cyclization of appropriate amino acid derivatives or keto precursors. A common approach involves:

  • Starting from a 4-substituted piperidine precursor.
  • Oxidation or selective functionalization to introduce the 2-oxo group.
  • Alkylation at the nitrogen with 2-methoxy-2-oxoethyl moiety via nucleophilic substitution or reductive amination.

Formation of the Tetrahydropyridine Core and Coupling

The tetrahydropyridine ring can be prepared through partial hydrogenation of pyridine derivatives or via cyclization methods involving aminoalkenes. The coupling of the piperidinyl substituent at the 4-position is achieved by:

  • Using a suitable leaving group on the tetrahydropyridine ring (e.g., halide or triflate).
  • Nucleophilic substitution with the piperidinyl intermediate under controlled conditions.

Introduction of the tert-Butyl Carbamate Protecting Group

Protection of the tetrahydropyridine nitrogen is commonly performed by:

  • Treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Reaction conditions typically involve mild temperatures and inert atmosphere to prevent side reactions.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield (%)
1 Piperidine precursor, oxidizing agent (e.g., PCC) Oxidation to 2-oxopiperidin-4-yl intermediate 75-85%
2 2-methoxy-2-oxoethyl bromide, base (e.g., K2CO3) N-alkylation of piperidine nitrogen 70-80%
3 Tetrahydropyridine-4-halide, piperidinyl intermediate, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4), solvent (1,4-dioxane) Cross-coupling to attach piperidinyl moiety 65-75%
4 Di-tert-butyl dicarbonate, triethylamine, solvent (DCM), room temperature Boc protection of tetrahydropyridine nitrogen 85-90%

Analytical Data Supporting Preparation

Summary and Considerations

The synthesis of this compound involves multi-step organic synthesis combining oxidation, alkylation, cross-coupling, and protection techniques. The choice of reagents, catalysts, and conditions is critical to achieve high yields and purity. Analytical methods confirm the successful preparation and structural integrity of the compound.

This detailed preparation methodology is supported by extensive research and patent literature, ensuring a professional and authoritative foundation for further application or development of this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference
Target Compound C₂₀H₂₈N₂O₅ 2-Oxopiperidinyl, 2-methoxy-2-oxoethyl Intermediate in drug discovery; potential protease inhibition
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₆H₂₈BNO₄ Boronic ester at tetrahydropyridine Suzuki-Miyaura cross-coupling precursor
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate C₁₇H₂₁N₃O₂ Indazole substituent Kinase inhibitor scaffold
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₇H₂₀N₄O₂ Pyrazolo-pyrimidine fused ring Anticancer activity (IC₅₀ values in Table 2)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate C₂₉H₃₄N₂O₇ Pyrrolidine core, dicyano groups Conformational studies via NMR/IR

Key Observations :

  • Boronic Ester Derivatives (e.g., ) are pivotal in cross-coupling reactions, unlike the target compound, which lacks a boron group.
  • Heterocyclic Fusions (e.g., pyrazolo-pyrimidine in ) enhance biological activity but increase molecular weight and complexity.
  • Pyrrolidine vs. Piperidine Cores : Pyrrolidine derivatives (e.g., ) exhibit distinct ring strain and conformational flexibility, affecting binding affinity.

Table 2: Activity Data for Selected Analogues

Compound Biological Target IC₅₀ (nM) Notes Reference
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate CBA* ** Moderate activity
5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazolo[1,5-a]pyrimidine P81 >300 Low potency
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Neurotoxicity N/A Induces Parkinsonism via substantia nigra damage

*CBA = Cell-based assay; ** = Activity data proprietary.

Key Findings :

  • The pyrazolo-pyrimidine derivative () shows moderate activity, suggesting fused heterocycles enhance target engagement.
  • MPTP (), a structurally simpler tetrahydropyridine, underscores the neurotoxic risks of unmodified analogs, emphasizing the safety of tert-butyl-protected derivatives.

Biological Activity

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate (commonly referred to as compound A) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 1159983-58-0
  • Purity : 97%

The biological activity of compound A primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the tetrahydropyridine and piperidine moieties suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Enzyme Inhibition

Preliminary studies indicate that compound A may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been associated with the inhibition of tryptase (EC 3.4.21.59), a serine protease implicated in inflammatory responses . This inhibition could lead to reduced inflammation and modulation of pain pathways.

Antinociceptive Effects

Research has demonstrated that compound A exhibits significant antinociceptive properties in animal models. In a study involving mice subjected to pain stimuli, administration of compound A resulted in a marked reduction in pain responses compared to control groups. The mechanism is believed to involve modulation of central nervous system pathways associated with pain perception.

Neuroprotective Properties

Compound A has also shown promise as a neuroprotective agent. In vitro studies using neuronal cell cultures exposed to oxidative stress indicated that treatment with compound A resulted in decreased cell death and improved cell viability. This suggests a potential role in protecting against neurodegenerative diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antinociceptive effectsCompound A significantly reduced pain response in mice models compared to controls.
Study 2Assess neuroprotective effectsCompound A improved cell viability in neuronal cultures exposed to oxidative stress.
Study 3Investigate enzyme inhibitionCompound A was found to inhibit tryptase activity, suggesting anti-inflammatory effects.

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